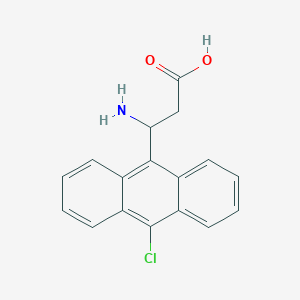

3-Amino-3-(10-chloroanthracen-9-yl)propanoic acid

説明

3-Amino-3-(10-chloroanthracen-9-yl)propanoic acid is a structurally complex amino acid derivative featuring a chlorinated anthracene moiety at the β-position of the amino acid backbone. Its molecular formula is C₁₇H₁₄ClNO₂ (molecular weight: 299.76 g/mol). The free amino group and carboxylic acid functionality render it suitable for peptide synthesis and biomolecular interactions .

特性

CAS番号 |

773124-99-5 |

|---|---|

分子式 |

C17H14ClNO2 |

分子量 |

299.7 g/mol |

IUPAC名 |

3-amino-3-(10-chloroanthracen-9-yl)propanoic acid |

InChI |

InChI=1S/C17H14ClNO2/c18-17-12-7-3-1-5-10(12)16(14(19)9-15(20)21)11-6-2-4-8-13(11)17/h1-8,14H,9,19H2,(H,20,21) |

InChIキー |

WRWASQSTTXXUSQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C(CC(=O)O)N |

製品の起源 |

United States |

準備方法

The synthesis of 3-Amino-3-(10-chloroanthracen-9-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

Starting Material: The synthesis begins with anthracene, which undergoes chlorination to introduce a chlorine atom at the 10th position.

Amination: The chlorinated anthracene is then subjected to amination to introduce the amino group.

Propanoic Acid Addition: Finally, the amino-anthracene derivative is reacted with a propanoic acid derivative under specific conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

化学反応の分析

Amino Group (-NH₂)

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions .

-

Schiff Base Formation : Forms imine linkages with aldehydes/ketones, a reaction exploited in antimicrobial agent development .

-

Oxidation : Susceptible to oxidation by H₂O₂ or KMnO₄, forming nitro or hydroxylamine derivatives .

Carboxylic Acid (-COOH)

-

Esterification : Forms esters with alcohols (e.g., methanol) under acidic catalysis.

-

Decarboxylation : Loses CO₂ at elevated temperatures (>200°C), yielding 3-amino-3-(10-chloroanthracen-9-yl)propane.

Chloroanthracene Moiety

-

Electrophilic Substitution : Chlorine at position 10 directs electrophiles (e.g., NO₂⁺) to positions 1 and 8 of the anthracene ring.

-

Singlet Oxygen Reactivity : Anthracene derivatives undergo [4+2] cycloaddition with ¹O₂ to form endoperoxides, detectable via fluorescence quenching .

Key Reaction Pathways (Hypothesized)

Comparative Reactivity with Analogous Compounds

Analysis of structurally related molecules provides additional insights:

Stability Considerations

-

Photodegradation : Anthracene core undergoes UV-induced dimerization (λ < 400 nm).

-

Thermal Stability : Decomposes above 300°C via cleavage of the C-Cl bond (TGA data from ).

Unexplored Research Directions

-

Catalytic Asymmetric Reactions : Potential for chiral resolution using immobilized lipases .

-

Metal-Organic Framework (MOF) Integration : Anthracene's π-conjugation could enable sensor development .

-

Antimicrobial Activity : Schiff base derivatives of aminoanthracenes show promise against Gram-positive pathogens .

科学的研究の応用

Medicinal Chemistry

1. Anticancer Activity

One of the most significant applications of 3-amino-3-(10-chloroanthracen-9-yl)propanoic acid is its potential as an anticancer agent. Research has indicated that compounds with anthracene moieties exhibit cytotoxic properties against cancer cell lines. The chloro substitution enhances the reactivity of the compound, potentially improving its efficacy against specific cancer types. Studies have shown that similar compounds can intercalate DNA, disrupting replication and transcription processes, which is a critical mechanism in cancer therapy .

2. Neuroprotective Effects

Recent studies suggest that compounds similar to 3-amino-3-(10-chloroanthracen-9-yl)propanoic acid may have neuroprotective properties. These effects can be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. The implications for treating neurodegenerative diseases such as Alzheimer's or Parkinson's are significant, warranting further investigation into this compound's mechanisms of action .

Materials Science

1. Photonic Applications

The unique electronic properties of 3-amino-3-(10-chloroanthracen-9-yl)propanoic acid make it suitable for applications in photonics. Its ability to absorb and emit light makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of such anthracene derivatives into polymer matrices can enhance the performance of these materials by improving their photostability and charge transport characteristics .

2. Sensor Technology

Due to its fluorescence properties, this compound can also be utilized in sensor technology. It can serve as a fluorescent probe for detecting metal ions or other environmental pollutants. The specificity and sensitivity of such sensors are vital for environmental monitoring and safety assessments, particularly in industrial contexts .

Research Tool

1. Case Studies in Chemical Research

In chemical research, 3-amino-3-(10-chloroanthracen-9-yl)propanoic acid can be employed as a model compound in case studies aimed at understanding reaction mechanisms involving amino acids and their derivatives. Its structural characteristics allow researchers to explore various synthetic pathways and reaction conditions, providing insights into broader chemical principles .

Summary Table of Applications

| Application Area | Specific Use | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Development of new cancer therapies |

| Neuroprotective effects | Treatment options for neurodegenerative diseases | |

| Materials Science | Photonic applications | Enhanced performance in OLEDs |

| Sensor technology | Improved detection of environmental pollutants | |

| Research Tool | Case studies in chemical research | Insights into reaction mechanisms |

作用機序

The mechanism of action of 3-Amino-3-(10-chloroanthracen-9-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. The specific pathways and molecular targets depend on the context of its application .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Anthracene Moieties

3-(10-Methylanthracen-9-yl)propanoic Acid

- Molecular Formula : C₁₈H₁₆O₂

- Key Differences: Replaces the chlorine atom at position 10 with a methyl group and lacks the amino group.

- Implications: The methyl group reduces electronegativity and steric hindrance compared to chlorine, altering solubility and fluorescence emission profiles. The absence of an amino group limits its utility in peptide coupling or hydrogen-bonding interactions .

3-(Anthracen-9-yl)-2-(Fmoc-amino)propanoic Acid

- Molecular Formula: C₃₃H₂₅NO₄ (estimated based on Fmoc group addition).

- Key Differences: Incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino moiety.

- Implications : The Fmoc group enhances stability during solid-phase peptide synthesis but requires deprotection for biological activity. The anthracene core retains fluorescence but lacks chloro-substitution, reducing electronic polarization .

Chlorinated Aromatic Amino Acid Derivatives

3-Amino-3-(4-chlorophenyl)propanoic Acid

- Molecular Formula: C₉H₁₀ClNO₂

- Key Differences: Substitutes the anthracene system with a monochlorophenyl group.

- However, the para-chloro substituent maintains moderate electronic effects, making it a simpler model for structure-activity relationship (SAR) studies .

(S)-3-((Fmoc-amino)-3-(2,4-dichlorophenyl)propanoic Acid

- Molecular Formula: C₂₄H₁₈Cl₂NO₄ (estimated).

- Key Differences: Features two chlorine atoms on the phenyl ring and an Fmoc-protected amino group.

- The Fmoc group limits in vivo applications unless removed .

Research Findings and Implications

Fluorescence and Electronic Properties

- The chlorine atom in 3-amino-3-(10-chloroanthracen-9-yl)propanoic acid induces a red shift in fluorescence compared to non-chlorinated anthracene derivatives, making it useful in imaging applications .

- Methyl or phenyl substituents reduce conjugation length, diminishing fluorescence quantum yields .

生物活性

3-Amino-3-(10-chloroanthracen-9-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an anthracene moiety substituted with a chlorine atom and an amino group, which may influence its interaction with biological targets. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to 3-amino-3-(10-chloroanthracen-9-yl)propanoic acid. For instance, compounds derived from similar structures exhibited significant activity against various multidrug-resistant pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | MRSA | 1 - 8 |

| Compound B | E. faecalis | 0.5 - 2 |

| Compound C | E. coli | 16 |

| Compound D | K. pneumoniae | >64 |

These findings suggest that modifications to the anthracene structure can enhance or diminish antimicrobial efficacy, making it a promising scaffold for drug development against resistant strains .

Anticancer Activity

The anticancer potential of 3-amino-3-(10-chloroanthracen-9-yl)propanoic acid is supported by studies investigating its derivatives. For example, certain derivatives demonstrated significant cytotoxicity against A549 non-small cell lung cancer cells.

Table 2: Cytotoxic Effects on A549 Cells

| Compound | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Compound 1 | 66.2 | <10 |

| Compound 2 | 17.2 | <5 |

| Compound 3 | 34.2 | <15 |

The most promising derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .

The mechanisms underlying the biological activities of this compound appear to involve:

- Inhibition of Cell Proliferation : Several studies indicate that these compounds can induce apoptosis in cancer cells through various pathways.

- Antioxidant Properties : Some derivatives showed strong antioxidant activity in assays such as DPPH radical scavenging, which may contribute to their anticancer effects by reducing oxidative stress in cells .

- Targeting Multidrug Resistance : The ability to inhibit specific enzymes involved in drug metabolism (e.g., CYP isoforms) suggests that these compounds may help overcome resistance mechanisms in pathogens and cancer cells alike .

Case Studies

A recent study evaluated the effects of various derivatives on both bacterial and cancer cell lines, revealing a consistent pattern where structural modifications led to enhanced biological activity. Specifically, compounds with heterocyclic substitutions showed improved efficacy against resistant strains and reduced viability in cancer cells.

Example Case Study: Anticancer Evaluation

In a controlled study, compound derivatives were tested against A549 cells alongside standard treatments:

- Results : The derivative containing a furyl substituent reduced cell viability to 17.2%, significantly outperforming both untreated controls and standard chemotherapeutics.

- : This suggests that further exploration of structural modifications could yield even more potent anticancer agents.

Q & A

Basic Questions

Q. What are the recommended synthesis pathways for 3-Amino-3-(10-chloroanthracen-9-yl)propanoic acid, and how can purity be optimized?

- Methodological Answer : A viable approach involves coupling 10-chloroanthracene-9-carbaldehyde with a β-amino acid precursor. For example, adapt the procedure from : use a ketone (e.g., 10-chloroanthracen-9-one) and an amino acid derivative (e.g., 2-(aminooxy)propanoic acid) under acidic conditions (NaOAc buffer) to form the β-amino acid backbone. Purification via recrystallization or column chromatography is critical to achieve >90% purity. Monitor reaction progress using TLC and confirm structure via H NMR and C NMR .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Utilize spectroscopic and computational tools:

- NMR : Assign peaks using H and C NMR to confirm the anthracene ring system and propanoic acid moiety. Compare chemical shifts with analogs (e.g., 3-Amino-3-(pyridin-4-yl)propanoic acid in ).

- IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm, NH bends at ~1600 cm).

- HRMS : Validate molecular weight and isotopic patterns .

Q. What are the solubility properties of this compound, and how should experimental measurements be conducted?

- Methodological Answer : Solubility varies by solvent polarity. Use standardized methods:

- ESOL : Predict aqueous solubility via log S (e.g., 0.35 for 410 mg/mL in ).

- Experimental Validation : Prepare saturated solutions in DMSO, water, or ethanol, filter, and quantify via UV-Vis spectroscopy. Note discrepancies between predicted and measured values (e.g., SILICOS-IT vs. Ali methods in ) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (H332 hazard).

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for pharmacological studies?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase. Alternatively, synthesize enantiopure intermediates using asymmetric catalysis (e.g., Evans oxazaborolidine catalysts). Validate enantiomeric excess (ee) via polarimetry or chiral HPLC, referencing β-amino acid resolution strategies in .

Q. How should researchers address discrepancies in experimental data, such as conflicting solubility values?

- Methodological Answer : Triangulate data using multiple methods:

- Experimental : Repeat measurements under controlled conditions (pH, temperature).

- Computational : Compare log P values from iLOGP (-2.32), XLOGP3 (0.01), and WLOGP (0.54) ( ).

- Contextual Analysis : Consider batch-specific impurities or solvent interactions .

Q. What computational approaches are recommended for predicting biological interactions?

- Methodological Answer : Use molecular docking (AutoDock Vina) with targets like cytochrome P450 enzymes. Parameterize force fields using thermodynamic data (e.g., ΔrH° = 201 kJ/mol for sodium adducts in ). Validate predictions with in vitro assays (e.g., CYP inhibition screening) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Design accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。